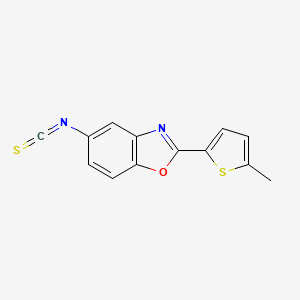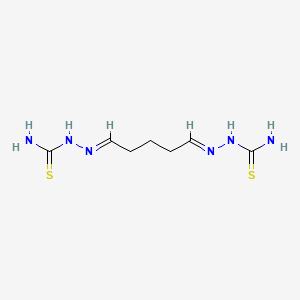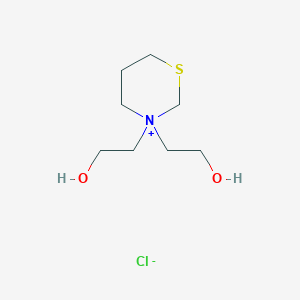
2-Chlorobenzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the chlorination of 2-chlorobenzene-1,3-dicarboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzene-1,3-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-chlorobenzene-1,3-dicarboxylic acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Aqueous Base: Used for hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
2-Chlorobenzene-1,3-dicarboxylic acid: From hydrolysis.
Alcohols or Aldehydes: From reduction reactions.
Scientific Research Applications
2-Chlorobenzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles such as amines, alcohols, or thiols.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: A similar compound with two chlorine atoms on the benzene ring but without the carbonyl chloride groups.
2,4-Pentanedione: A 1,3-dicarbonyl compound with different substituents on the carbonyl groups.
Isophthaloyl Chloride: Another dicarbonyl chloride compound with a different substitution pattern on the benzene ring.
Uniqueness
2-Chlorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both a chlorine atom and two carbonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
51279-43-7 |
|---|---|
Molecular Formula |
C8H3Cl3O2 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2-chlorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H |
InChI Key |
SBYWPTRVJQXVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


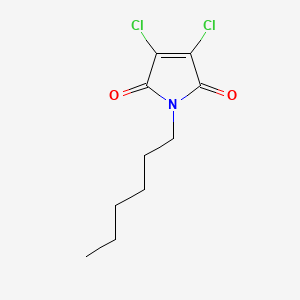
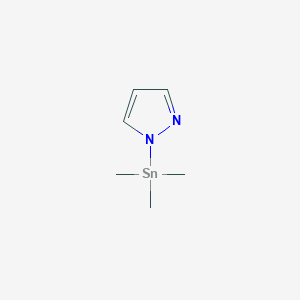
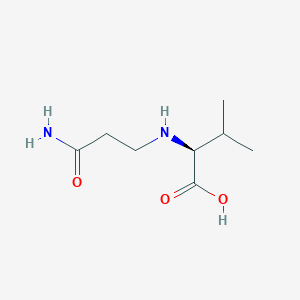
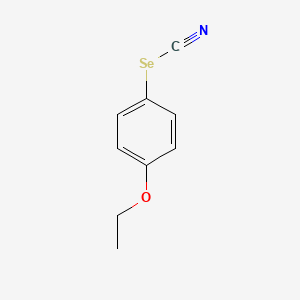
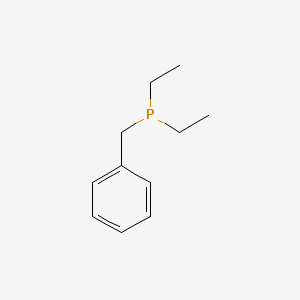
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
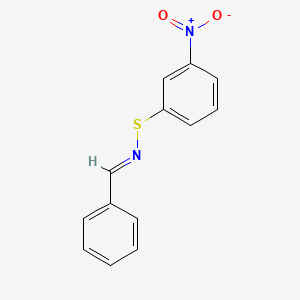
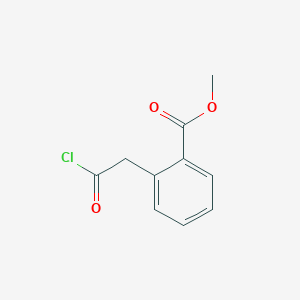

![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
